molecular formula C19H29ClN4O2 B5685187 3-[(3R,4S)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

3-[(3R,4S)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid

Cat. No.: B5685187
M. Wt: 380.9 g/mol
InChI Key: PFKXEAFPFSSVEJ-SJORKVTESA-N
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Description

3-[(3R,4S)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid is a complex organic compound featuring a chloropyridine moiety, a piperidine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4S)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the Chloropyridine Moiety: This step involves the chlorination of pyridine to introduce the chlorine atom at the desired position.

    Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction, often involving the use of a suitable amine and a cyclizing agent.

    Attachment of the Methylpiperazine Group: This step involves the alkylation of piperazine with a methyl group.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a pyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3R,4S)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-[(3R,4S)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Chloropyridin-3-yl)methyl]methylamine
  • 2-Chloro-5-(methylaminomethyl)pyridine
  • 6-Chloro-N-methyl-3-pyridinemethanamine

Uniqueness

3-[(3R,4S)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3R,4S)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN4O2/c1-22-8-10-24(11-9-22)17-6-7-23(14-16(17)3-5-19(25)26)13-15-2-4-18(20)21-12-15/h2,4,12,16-17H,3,5-11,13-14H2,1H3,(H,25,26)/t16-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKXEAFPFSSVEJ-SJORKVTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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